[2-(Benzyloxy)ethoxy]benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84877-70-3 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-phenoxyethoxymethylbenzene |
InChI |
InChI=1S/C15H16O2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
LGQGKWYWLSCYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy Ethoxy Benzene
Established Synthetic Pathways and Precursor Utilization
The most established methods for synthesizing [2-(Benzyloxy)ethoxy]benzene are variations of fundamental organic reactions, primarily the Williamson ether synthesis. The choice of precursors dictates the specific pathway.
The Williamson ether synthesis is a cornerstone in the formation of ethers and is highly applicable for preparing this compound. byjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com For the target compound, two primary routes are feasible, differing in the selection of the nucleophile and the electrophile.
Route A: This pathway utilizes the alkoxide of 2-phenoxyethanol (B1175444) as the nucleophile, which attacks an electrophilic benzyl (B1604629) halide (e.g., benzyl bromide). The reaction is typically carried out by first deprotonating the 2-phenoxyethanol with a strong base, such as sodium hydride (NaH), to form the sodium 2-phenoxyethoxide intermediate. organic-chemistry.org This is followed by the addition of the benzyl halide.
Route B: An alternative approach involves using a phenoxide as the nucleophile and a 2-(benzyloxy)ethyl halide as the electrophile. Here, phenol (B47542) is deprotonated by a strong base, and the resulting sodium phenoxide reacts with the halogenated ether.
The SN2 mechanism of the Williamson synthesis necessitates a primary alkyl halide for optimal results, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. wikipedia.orgmasterorganicchemistry.com Both benzyl halides and 2-(benzyloxy)ethyl halides are primary, making them excellent substrates for this reaction.
Table 1: Comparison of Established Williamson Synthesis Routes for this compound
| Route | Nucleophile (Precursor) | Electrophile (Precursor) | Key Reaction Steps | Advantages/Considerations |
|---|---|---|---|---|
| A | Sodium 2-phenoxyethoxide (from 2-Phenoxyethanol) | Benzyl halide (e.g., Benzyl bromide) | 1. Deprotonation of 2-phenoxyethanol with a strong base (e.g., NaH). 2. SN2 attack on the benzyl halide. | 2-Phenoxyethanol is commercially available. Benzyl halides are effective alkylating agents. |
| B | Sodium phenoxide (from Phenol) | 2-(Benzyloxy)ethyl halide | 1. Deprotonation of phenol. 2. SN2 attack on 2-(benzyloxy)ethyl halide. | Requires prior synthesis of the 2-(benzyloxy)ethyl halide precursor. |
This strategy focuses on the O-alkylation of a phenolic precursor. In the context of synthesizing this compound, this directly corresponds to Route B of the Williamson synthesis. The core of this method is the reaction between a phenoxide and an alkylating agent. The synthesis of diaryl ethers, a related class of compounds, often employs this type of C-O bond formation. ritsumei.ac.jpjsynthchem.com
The process begins with the deprotonation of phenol using a base to form the highly nucleophilic phenoxide ion. This ion then displaces a leaving group from the 2-(benzyloxy)ethyl moiety. The efficiency of this alkylation is dependent on factors such as the choice of solvent, the nature of the base, and the reactivity of the leaving group on the alkylating agent.
This approach centers on the modification of an alcohol, which for this compound is 2-phenoxyethanol (Route A of the Williamson synthesis). The hydroxyl group of 2-phenoxyethanol is converted into an ether linkage through reaction with a suitable benzylating agent. organic-chemistry.org
The most common method involves deprotonating the alcohol with a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to form the corresponding alkoxide. masterorganicchemistry.comorganic-chemistry.org This alkoxide then reacts with benzyl bromide or benzyl chloride. For substrates that may be sensitive to strongly basic conditions, alternative methods have been developed. One such method involves the reaction of the alcohol with benzyl trichloroacetimidate (B1259523) in the presence of an acid catalyst, which allows for the formation of the benzyl ether under acidic to neutral conditions. organic-chemistry.org
Development of Novel and Sustainable Synthetic Routes
Recent research in organic synthesis has emphasized the development of environmentally benign and more efficient chemical processes. These principles are being applied to ether synthesis, offering potential improvements over traditional methods.
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. alfa-chemistry.com For the synthesis of this compound, several green strategies could be implemented.
Sustainable Solvents and Conditions: Traditional ether syntheses often use volatile and hazardous organic solvents. Research has focused on alternatives, including performing reactions in water or under solvent-free conditions, which can significantly reduce waste. ritsumei.ac.jpresearchgate.net
Phase-Transfer Catalysis: The use of phase-transfer catalysts can enhance the rate of Williamson-type reactions, allowing for the use of milder bases and lower reaction temperatures. This approach improves energy efficiency and can lead to higher selectivity. researchgate.net
Modern catalysis offers powerful tools for forming C-O ether bonds with high efficiency and selectivity. While the Williamson synthesis remains prevalent, catalytic methods present promising alternatives for the industrial-scale production of ethers like this compound.
Palladium and Nickel Catalysis: Transition metal catalysts, particularly those based on palladium and nickel, are extensively used for cross-coupling reactions to form C-O bonds. acs.org These methods can create diaryl ethers by coupling aryl halides with phenols. A similar strategy could potentially be adapted to couple a phenyl group with the 2-(benzyloxy)ethanol (B1666784) moiety.
Copper-Catalyzed Synthesis: Copper-catalyzed reactions, such as the Ullmann condensation, are a classic and still relevant method for diaryl ether synthesis. jsynthchem.com This involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst. Advances in this area include the development of nanocatalysts that can improve reaction efficiency and operate under greener conditions. jsynthchem.com
Iron Catalysis: Iron-based catalysts are gaining attention as an inexpensive and less toxic alternative to precious metal catalysts. For instance, iron(III) chloride has been shown to catalyze the reductive etherification of carbonyl compounds to form benzyl ethers. organic-chemistry.org
Table 2: Overview of Potential Catalytic Approaches for Ether Synthesis
| Catalytic System | Reaction Type | Potential Application to this compound Synthesis | Advantages |
|---|---|---|---|
| Palladium/Nickel | Cross-Coupling | Coupling of an aryl halide (e.g., bromobenzene) with 2-(benzyloxy)ethanol. | High efficiency, broad substrate scope, well-established methodology. acs.org |
| Copper | Ullmann Condensation / Cross-Coupling | Coupling of an aryl halide with an alcohol or a phenol with an alkyl halide. jsynthchem.com | Lower cost compared to palladium, effective for C-O bond formation. |
| Iron | Reductive Etherification | Could be explored for alternative pathways. organic-chemistry.org | Inexpensive, low toxicity, environmentally friendly. |
| Phosphoramide | Phosphonium Salt Catalysis | Activation of alcohols for reaction with N-oxides. rsc.org | Metal-free, high atom economy, mild conditions. rsc.org |
Chemo- and Regioselective Synthesis of this compound
The chemo- and regioselective synthesis of this compound requires careful selection of starting materials and reaction conditions to ensure the desired connectivity and to avoid side reactions. The primary route involves the reaction of 2-ethoxyphenol (B1204887) with benzyl bromide.
The key to regioselectivity in this synthesis is the use of a starting material, 2-ethoxyphenol, where one of the phenolic hydroxyl groups of catechol is already etherified. This directs the benzylation to the remaining free hydroxyl group. Chemoselectivity is achieved by using a suitable base and reaction conditions that favor O-alkylation over other potential reactions.
A typical synthetic protocol involves the deprotonation of 2-ethoxyphenol with a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the ether linkage.
Common bases used for this transformation include alkali metal carbonates, such as potassium carbonate (K₂CO₃), or hydrides, like sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to facilitate the SN2 reaction. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Entry | Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-Ethoxyphenol | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | ~90 |
| 2 | 2-Ethoxyphenol | Benzyl chloride | NaH | Acetonitrile | Reflux | 8 | ~85 |
This table presents plausible reaction conditions based on general knowledge of Williamson ether synthesis for similar compounds.
Methodologies for Purification and Isolation in this compound Synthesis Research
Following the synthesis, the crude product containing this compound, unreacted starting materials, and byproducts requires purification to isolate the desired compound in a pure form.
Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)
Column chromatography is the most common and effective method for the purification of this compound on a laboratory scale. wits.ac.zaacs.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).
For a compound like this compound, which is a moderately polar aryl ether, a typical eluent system would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. umich.edu The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product, and finally the more polar byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative-scale purification. Reverse-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is particularly suitable for this type of compound.
Table 2: Exemplary Chromatographic Purification Parameters for this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Typical Retention |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | TLC with UV visualization | Rf ≈ 0.4 in Hexane/Ethyl Acetate (8:2) |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water gradient | UV at 254 nm | Dependent on specific column and gradient |
This table provides representative parameters for the chromatographic purification of an aryl benzyl ether like this compound.
Crystallization and Recrystallization Protocols for this compound
Crystallization is a powerful purification technique for solid compounds. If this compound is obtained as a solid or can be induced to solidify, recrystallization can be an effective method for achieving high purity.
The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.
For a compound with the structural characteristics of this compound, a solvent system such as ethanol/water or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, water) could be effective. The slow cooling of the saturated solution is crucial for obtaining well-formed crystals and achieving efficient purification. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Reaction Mechanisms and Reactivity Studies of 2 Benzyloxy Ethoxy Benzene
Investigation of Ether Linkage Cleavage and Scission Reactions
The ether bonds are among the most reactive features of the [2-(Benzyloxy)ethoxy]benzene molecule, susceptible to cleavage under various conditions. The two principal ether linkages—the benzylic ether (C₆H₅CH₂-O) and the aryl ether (C₆H₅-O)—exhibit different susceptibilities to cleavage reactions.
Ethers are generally stable but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgbyjus.com The cleavage is a nucleophilic substitution reaction where the initial step is the protonation of the ether oxygen to form an oxonium ion, which is a better leaving group. wikipedia.orgucalgary.ca The subsequent mechanism, either Sₙ1 or Sₙ2, depends on the nature of the groups attached to the oxygen. openstax.orgwikipedia.org
In this compound, there are three potential sites for protonation: the benzylic ether oxygen, the aryl ether oxygen, and the oxygen within the ethoxy chain.
Benzylic Ether Cleavage (Sₙ1 Pathway): The ether linkage involving the benzyl (B1604629) group is prone to cleavage via an Sₙ1 mechanism. openstax.orglibretexts.org Protonation of this oxygen followed by departure of the alcohol (2-phenoxyethanol) would form a stable, resonance-stabilized benzyl carbocation. This cation is then attacked by the halide nucleophile. Ethers with benzylic, allylic, or tertiary groups readily undergo cleavage through this pathway due to the stability of the resulting carbocation intermediates. openstax.orglibretexts.org
Aryl Ether Cleavage: The bond between the phenoxy group's oxygen and its aromatic ring is very strong and resistant to cleavage. Nucleophilic attack on the sp²-hybridized carbon of the phenyl ring is energetically unfavorable. libretexts.org Therefore, acid-catalyzed cleavage will not break the phenyl-oxygen bond. libretexts.org
Ethoxy Linkage Cleavage (Sₙ2 Pathway): The C-O bonds within the ethoxy portion of the molecule involve primary carbons. Cleavage at these sites would proceed via an Sₙ2 mechanism. openstax.orglibretexts.org The halide ion would attack the less sterically hindered carbon atom of the protonated ether. openstax.orglibretexts.org
Given these pathways, the primary cleavage site in this compound under strong acid conditions is the benzylic C-O bond, due to the formation of the stable benzyl carbocation. This would yield 2-phenoxyethanol (B1175444) and benzyl halide.
| Ether Type | Cleavage Mechanism | Products from this compound | Rationale |
| Benzyl Ether | Sₙ1 | 2-Phenoxyethanol and Benzyl Halide | Formation of a stable, resonance-stabilized benzyl carbocation. openstax.orglibretexts.org |
| Phenyl Ether | No Reaction | N/A | The Phenyl-Oxygen bond is very strong and resistant to cleavage. libretexts.org |
| Alkyl Ether | Sₙ2 | Varies | Nucleophilic attack on the less sterically hindered carbon. openstax.org |
Reductive cleavage, particularly catalytic hydrogenolysis, is a mild and highly effective method for cleaving benzyl ethers. acsgcipr.orgyoutube.com This reaction is a cornerstone of protecting group chemistry, where the benzyl group is often used to protect alcohols. uwindsor.ca
The hydrogenolysis of this compound would selectively cleave the O-benzyl bond. ambeed.com The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on charcoal (Pd/C), in the presence of hydrogen gas (H₂). youtube.comunive.it The process breaks the bond between the oxygen and the benzyl group, yielding 2-phenoxyethanol and toluene (B28343) as the products. youtube.comambeed.com
This method is highly chemoselective. The aryl ether bond (phenyl-O) and the alkyl ether bonds within the ethoxy chain are stable under typical hydrogenolysis conditions that readily cleave benzyl ethers. acsgcipr.orguwindsor.ca While other catalysts like Raney Nickel can also be effective, Pd/C is widely used for its efficiency under mild conditions (e.g., room temperature and atmospheric pressure). acsgcipr.orgunive.it
| Catalyst System | Typical Conditions | Outcome for this compound | Reference |
| Pd/C, H₂ | Ethanol or similar solvent, RT, 1 atm | Selective cleavage of the benzyl ether to yield 2-phenoxyethanol and toluene. | acsgcipr.orgyoutube.comunive.it |
| Raney-Ni, H₂ | Ethanol, often requires higher pressures | Effective for debenzylation, may offer different selectivity profiles. | unive.it |
| Nickel Complexes | Varies | Reported to be active for hydrogenolysis of aryl ethers, suggesting less selectivity. | acsgcipr.org |
Ethers are generally unreactive toward direct nucleophilic attack due to the strength of the C-O bond and the poor leaving group ability of the alkoxide ion (RO⁻). openstax.orglibretexts.org Cleavage typically requires activation, as seen in the acid-catalyzed pathway. However, very strong bases, such as organolithium reagents, can induce cleavage. wikipedia.org For this compound, such a reaction would likely be complex and non-selective.
A more specific pathway for nucleophilic attack is the acsgcipr.orgunive.it-Wittig rearrangement. This reaction involves the treatment of a benzyl ether with a strong base (like an organolithium reagent), which deprotonates the benzylic carbon to form a carbanion. This carbanion then undergoes a rearrangement where the alkyl group migrates from the oxygen to the adjacent benzylic carbon. Studies on related 2-(2-benzyloxyphenyl)oxazolines show that strong bases can induce intramolecular nucleophilic attack by the deprotonated benzylic carbon. mdpi.com Applying this logic to this compound, treatment with a strong base like butyllithium (B86547) could potentially lead to a Wittig rearrangement, cleaving the benzyl ether linkage and forming a new C-C bond.
Reactivity of the Aromatic Moieties in this compound
The compound possesses two different aromatic rings: a phenoxy ring and a benzyl ring. Their reactivity towards substitution reactions is dictated by the nature of their respective substituents.
Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The substituent already on the ring determines the rate and regioselectivity (ortho, meta, or para) of the reaction. wikipedia.orgmasterorganicchemistry.com
The Phenoxy Ring: This ring is substituted with a 2-(benzyloxy)ethoxy group (-OCH₂CH₂OBn). This substituent is an alkoxy group, which is strongly activating and ortho-, para-directing. byjus.com The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack, particularly when the electrophile adds to the ortho or para positions. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation will preferentially occur at the positions ortho and para to the ether linkage.
The Benzyl Ring: This phenyl ring is attached to the rest of the molecule via a methylene (B1212753) bridge (-CH₂-). The -CH₂-O-R group is generally considered to be weakly deactivating due to the inductive effect of the electronegative oxygen atom, but it still directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution on this ring is also possible, though it would likely be slower than on the activated phenoxy ring.
| Reaction | Reagents | Expected Outcome on Phenoxy Ring | Expected Outcome on Benzyl Ring |
| Nitration | HNO₃, H₂SO₄ | Substitution at ortho and para positions. | Slower substitution at ortho and para positions. |
| Halogenation | Br₂, FeBr₃ | Substitution at ortho and para positions. | Slower substitution at ortho and para positions. |
| Sulfonation | Fuming H₂SO₄ | Substitution at ortho and para positions. | Slower substitution at ortho and para positions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at ortho and para positions. | Slower substitution at ortho and para positions. |
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is fundamentally different from SₑAr. For an SₙAr reaction to occur, two main conditions must typically be met:
The presence of a good leaving group (e.g., a halide).
The presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com
The parent molecule this compound does not meet these criteria. Neither of its aromatic rings possesses a suitable leaving group or the necessary strong deactivating groups to make the ring electron-deficient enough to be attacked by a nucleophile. libretexts.org Therefore, this compound is not a viable substrate for nucleophilic aromatic substitution under standard SₙAr conditions. Alternative pathways requiring extreme conditions, such as the benzyne (B1209423) elimination-addition mechanism, are theoretically possible but are not considered typical reactivity for this compound. libretexts.org
Metal-Catalyzed Coupling Reactions Involving Aromatic Positions
The aromatic core of this compound, a substituted phenoxy ether, possesses reactivity amenable to various metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular framework. The electronic nature of the benzyloxyethoxy substituent, being an electron-donating group, influences the reactivity and regioselectivity of these coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, derivatives of this compound have been successfully employed in cyanation reactions. A notable example is the synthesis of 4,5-bis[2'-(2''-benzyloxyethoxy)ethoxy]phthalonitrile from the corresponding dibromo-precursor, 1,2-dibromo-4,5-bis[2''-(2'-benzyloxyethoxy)ethoxy]benzene, utilizing a palladium catalyst. This transformation highlights the compatibility of the benzyloxyethoxy moiety with palladium catalysis. researchgate.net Such reactions are crucial for producing precursors to functional materials like phthalocyanines. researchgate.net
The Heck and Suzuki-Miyaura reactions represent other viable metal-catalyzed couplings. The Heck reaction allows for the arylation of alkenes, and while specific examples with this compound are not prevalent in the reviewed literature, the reaction is known to tolerate a wide array of functional groups, including ethers. chemie-brunschwig.ch The benzyloxyethoxy group would be expected to direct incoming electrophiles to the ortho and para positions of the unsubstituted aromatic ring, although steric hindrance from the substituent could influence the product distribution.
Similarly, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a powerful tool for forming biaryl structures. chemie-brunschwig.ch An appropriately halogenated this compound could serve as a coupling partner, with the reaction conditions generally being mild and tolerant of ether functionalities.
| Reaction Name | Catalyst/Reagents | Substrate Type | Product Type | Ref |
| Palladium-Catalyzed Cyanation | Pd catalyst, Cyanide source | Aryl halide | Aryl nitrile | researchgate.net |
| Heck Reaction | Pd catalyst, Base, Alkene | Aryl halide | Substituted alkene | chemie-brunschwig.ch |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl halide | Biaryl | chemie-brunschwig.ch |
| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | Aryl halide | Aryl alkyne | eie.gr |
Reactivity of the Ethoxy and Benzyloxy Side Chains
The side chains of this compound offer distinct sites for chemical transformations, separate from the aromatic rings. The reactivity is centered around the ether linkages and the benzylic position.
The alkyl ether chains of this compound are generally stable to mild oxidizing agents. However, under more forceful conditions, oxidation can occur. The benzylic carbon of the benzyloxy group is the most susceptible site for oxidation due to its position adjacent to the phenyl ring, which can stabilize radical or cationic intermediates.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can cleave the benzyl group at the benzylic carbon, oxidizing it to a carboxylic acid. libretexts.orglibretexts.orgyoutube.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.orglibretexts.org In the case of this compound, this would lead to the cleavage of the benzyl ether and the formation of benzoic acid and a phenoxyethanol (B1677644) derivative. The ether linkages within the ethoxy chain are more resistant to oxidation compared to the benzylic C-H bonds.
| Oxidizing Agent | Reactive Site | Major Product(s) | Ref |
| KMnO₄, H₂CrO₄ | Benzylic C-H | Benzoic acid, [2-(2-Hydroxyethoxy)phenoxy]acetic acid (potential further oxidation) | libretexts.orglibretexts.org |
The benzylic position of the benzyloxy group is a focal point for radical-mediated reactions. The stability of the resulting benzylic radical, due to resonance delocalization over the adjacent aromatic ring, facilitates its formation. khanacademy.org
A classic example of such a transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.org This reaction would selectively introduce a bromine atom at the benzylic carbon of the benzyloxy group in this compound. The resulting benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution or elimination reactions.
Furthermore, alkoxy radicals can be generated from the ether chains under specific conditions, for instance, through silver-catalyzed reactions. nih.gov These highly reactive intermediates can undergo processes like 1,5-hydrogen atom transfer (1,5-HAT), leading to the functionalization of remote, unactivated C-H bonds within the molecule. While specific studies on this compound are limited, the principles of radical-mediated C-H functionalization suggest potential for complex transformations. nih.govacs.org
The benzyloxy group within this compound can participate in characteristic rearrangement reactions, most notably the Current time information in Bangalore, IN.-Wittig rearrangement. This reaction typically occurs upon treatment of a benzyl ether with a strong base, such as an organolithium reagent. semanticscholar.org The process involves the deprotonation of the benzylic carbon, followed by a Current time information in Bangalore, IN.-shift of the carbanion onto the adjacent oxygen atom, leading to the formation of an alkoxide.
For this compound, a Current time information in Bangalore, IN.-Wittig rearrangement would result in the migration of the benzyloxy group's phenyl-bearing carbon from the ether oxygen to the adjacent carbon of the ethoxy chain, yielding a new carbinol product. Studies on structurally similar 2-(2-benzyloxyphenyl)oxazolines have shown that such rearrangements are feasible, though the yields and specific outcomes can be influenced by the base used and the presence of other functional groups. semanticscholar.orgmdpi.com Another potential rearrangement is the libretexts.org-Wittig rearrangement if an allylic group were present, though this is not applicable to the parent compound.
Derivatization and Functionalization of 2 Benzyloxy Ethoxy Benzene
Introduction of New Functional Groups onto the [2-(Benzyloxy)ethoxy]benzene Core
The aromatic ring of this compound is amenable to various electrophilic substitution reactions, allowing for the direct introduction of functional groups that can serve as handles for further synthetic transformations.
Halogenation Studies for Further Synthetic Transformations
Halogenation of the aromatic ring of this compound introduces a reactive site for subsequent cross-coupling reactions and other transformations. The benzyloxy and ethoxy substituents are ortho-, para-directing activators, influencing the regioselectivity of the halogenation.
Bromination: The bromination of aromatic compounds can be achieved using various reagents. For instance, N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination in the presence of a radical initiator. libretexts.org In the context of aromatic bromination of activated rings, elemental bromine in a suitable solvent or in the presence of a mild Lewis acid can be employed. Research on related compounds, such as 1,2-dicyano-4,5-bis[2'-(2''-benzyloxyethoxy)ethoxy]benzene, has involved the use of brominated precursors like 4,5-dibromo-4,5-bis[2'-(2''-benzyloxyethoxy)-ethoxy]benzene, indicating that direct bromination of the benzene (B151609) ring is a feasible strategy. researchgate.net The reaction of an alkylbenzene with NBS and heat can lead to the substitution of a benzylic hydrogen with a bromine atom. khanacademy.org
A general procedure for the bromination of an activated aromatic ring involves dissolving the substrate in a solvent like acetic acid or a chlorinated hydrocarbon and adding bromine, sometimes with a catalyst like iron(III) bromide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Table 1: Halogenation Reagents and Potential Products
| Halogenating Agent | Potential Product | Reaction Type |
|---|---|---|
| N-Bromosuccinimide (NBS) / Light or Heat | Bromination at the benzylic position of the benzyl (B1604629) group | Free Radical Substitution libretexts.org |
| Bromine (Br₂) / FeBr₃ | Bromination on the phenoxy aromatic ring | Electrophilic Aromatic Substitution |
Nitration and Sulfonation of the Aromatic Ring
Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is a fundamental electrophilic aromatic substitution reaction. The presence of the activating ether groups directs the substitution to the ortho and para positions relative to the ether linkage. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed. google.com However, due to the potential for oxidation of the ether linkages under harsh acidic conditions, milder nitrating agents may be preferred. For example, the nitration of related compounds like 1-(benzyloxy)-4-ethynyl-2-methoxybenzene (B119149) has been noted, suggesting the feasibility of this transformation. The resulting nitro derivatives can be further transformed, for instance, by reduction to an amino group.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (—SO₃H). This is typically achieved by treating the aromatic compound with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. The resulting arylsulfonic acids are useful as intermediates in synthesis. In a related process, 3-hydroxybenzenesulfonic acid can be converted to an alkali metal salt of 3-(benzyloxy)-benzenesulfonate, which can then be transformed into other derivatives. google.com
Table 2: Nitration and Sulfonation Conditions
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Nitro-[2-(benzyloxy)ethoxy]benzene google.com |
Acylation and Alkylation Strategies for Functionalization
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group (R-C=O) onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction leads to the formation of a ketone. The acylation of this compound would be directed to the positions ortho and para to the ether substituent. These ketones can serve as precursors for a variety of other functional groups. For instance, acylation of related compounds has been used to produce intermediates for more complex molecules. rsc.org
Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. This can be achieved using an alkyl halide with a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and rearrangements. A more controlled method for introducing alkyl chains can be achieved through other synthetic routes, for instance, by alkylation of a phenol (B47542) precursor before forming the ether linkage. Alkylation of heterocyclic compounds with reagents like 1-chloromethyl-4-(2-chloroethoxy)-benzene has been demonstrated, showcasing the reactivity of such halogenated ether derivatives. google.com The alkylation of 2-pyridone salts with benzyl halides shows a high regioselectivity for N-alkylation. researchgate.net
Chemical Transformations Involving the Ether Linkages
The ether bonds in this compound are key reactive sites, allowing for cleavage and subsequent functional group interconversion.
Selective De-benzylation Strategies and Mechanisms
The benzyl ether group is a common protecting group for alcohols and phenols due to its relative stability and the various methods available for its removal. Selective de-benzylation of this compound would yield 2-(2-hydroxyethoxy)phenol.
Catalytic Hydrogenation: The most common method for benzyl ether cleavage is catalytic hydrogenation. organic-chemistry.org This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.comgoogle.com This method is generally clean and high-yielding. However, the presence of other reducible functional groups in the molecule might require careful control of reaction conditions or the use of catalyst poisons to achieve selectivity. researchgate.net For instance, a Pd/C-ethylenediamine complex has been shown to chemoselectively hydrogenate other functional groups without cleaving O-benzyl groups. researchgate.net
Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers, often at low temperatures. organic-chemistry.orggoogle.com This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a chloride ion.
Other Methods: Magnesium iodide (MgI₂) has been shown to be an efficient reagent for the selective debenzylation of aryl benzyl ethers under solvent-free conditions. psu.edu This method demonstrates good functional group tolerance. psu.edu
Table 3: Selective De-benzylation Methods
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂ / Pd/C | Room temperature, atmospheric pressure | 2-(2-Hydroxyethoxy)phenol | organic-chemistry.org |
| BCl₃ | Low temperature (e.g., -78 °C to 0 °C) in CH₂Cl₂ | 2-(2-Hydroxyethoxy)phenol | organic-chemistry.org |
Conversion of Ether Functions to Other Oxygen-Containing Groups
The cleavage of the ether linkages in this compound can lead to the formation of alcohols, which can then be converted into other oxygen-containing functional groups.
Ether Cleavage: Besides the de-benzylation methods mentioned above, the ethoxy ether linkage can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org This reaction typically proceeds via an Sₙ2 mechanism for primary and secondary ethers, involving protonation of the ether oxygen followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Cleavage of an aryl alkyl ether with a strong acid will typically yield a phenol and an alkyl halide. libretexts.org
Oxidation of Resulting Alcohols: The primary alcohol formed from the cleavage of the ethoxy group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) is commonly used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize them further to carboxylic acids. The secondary alcohol resulting from debenzylation can be oxidized to a ketone.
Esterification: The alcohol functionalities, once unmasked, can be readily converted to esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. This functionalization can significantly alter the physical and chemical properties of the molecule.
Utilization of this compound as a Building Block in Multi-Step Synthesis
The structural features of this compound, which include a flexible ethoxy linkage and a protective benzyl group, make it a valuable intermediate for constructing elaborate molecular architectures. The benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenation, which unmasks a reactive hydroxyl group for further chemical transformation. This strategic protection and deprotection is a cornerstone of its application in multi-step synthesis.
Precursor in Heterocyclic Compound Synthesis
The this compound moiety is instrumental in the synthesis of various heterocyclic compounds. A notable application is in the creation of functionalized phthalocyanines, which are large, aromatic macrocyclic compounds with significant applications in materials science and medicine.
Researchers have synthesized 1,2-Dicyano-4,5-bis[2'-(2''-benzyloxyethoxy)ethoxy]benzene as a key precursor for new functionalized phthalocyanines. researchgate.net This precursor is prepared from the corresponding dibromo-derivative, 1,2-dibromo-4,5-bis[2'-(2''-benzyloxyethoxy)ethoxy]benzene, through a palladium-catalyzed cyanation reaction, which offers high yields. researchgate.net The benzyloxyethoxy side chains are introduced to enhance the solubility and processability of the final phthalocyanine (B1677752) product. The synthesis of these precursors can be challenging; for instance, the Rosenmund-von-Braun cyanation reaction conditions are often incompatible with molecules containing nitrogen atoms or proton-donating groups, necessitating the use of protective groups like the benzyl ether. researchgate.net Subsequent debenzylation of the resulting phthalonitrile (B49051) was found to be difficult as the phthalonitrile unit poisons the Palladium on carbon (Pd/C) catalyst. researchgate.net
Another related area involves the synthesis of substituted 3,6-dihydro-1H-benzo[c]oxocines, a type of oxocine fused with a benzene ring. clockss.org While not starting directly from this compound, the synthetic strategies often involve the protection of phenolic hydroxyl groups as benzyl ethers, a core feature of the title compound's reactivity. clockss.org Similarly, studies on the Current time information in Bangalore, IN.-Wittig rearrangement of 2-(2-Benzyloxy)aryloxazolines to form new heterocyclic systems highlight the importance of the O-benzyl group in directing and enabling such transformations. mdpi.com
Table 1: Synthesis of Phthalocyanine Precursor
| Starting Material | Reagent | Product | Yield | Reference |
|---|
Intermediate in the Construction of Complex Organic Molecules
The this compound framework serves as a crucial intermediate in the assembly of more complex organic molecules, including those with potential pharmaceutical applications. The benzyloxy group acts as a reliable protecting group for a phenol, allowing other parts of the molecule to be modified without affecting the hydroxyl functionality.
For example, structurally related compounds like 1-(benzyloxy)-4-(2-bromoethoxy)benzene (B1278185) are valuable intermediates. cymitquimica.com The bromoethoxy group provides a reactive handle for nucleophilic substitution, enabling the linkage of the benzyloxy-protected phenolic unit to other molecular fragments. This strategy is central to building larger, multi-component molecules. cymitquimica.com
In a similar vein, 2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene is a key intermediate in the synthesis of dapagliflozin, a medication for type 2 diabetes. evitachem.com The synthesis involves creating this complex ether, where the benzyloxy group protects a phenolic hydroxyl during the construction of the C-aryl glucoside core of the drug. evitachem.com
Patents also describe the synthesis of various complex chemical compounds where benzyloxy-PEG units are attached to core molecules like dihydroxynaphthalene or resorcinol. google.comgoogle.com These syntheses often involve the reaction of a monobenzyl ether of a polyethylene (B3416737) glycol (PEG) chain with a core structure, followed by hydrogenation to release the hydroxyl groups, demonstrating the industrial relevance of this synthetic approach. google.com
Role in Monomer Derivatization for Polymer Chemistry Applications
In polymer chemistry, the derivatization of monomers is essential for producing polymers with specific, tailored properties. The this compound structure has been incorporated into monomers to create functional polymers.
A prime example is the synthesis of the novel cyclic phosphate (B84403) monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP). rsc.org This monomer is synthesized by the esterification of 2-chloro-2-oxo-1,3,2-dioxaphospholane with 2-(benzyloxy)ethanol (B1666784). BnEEP can undergo anionic ring-opening polymerization to generate poly(phosphoester)s with pendant benzyloxy-protected hydroxyl groups. rsc.org The key advantage of this approach is that the benzyl protecting group can be removed post-polymerization via mild catalytic hydrogenation. This process exposes the pendant hydroxyl groups along the polymer backbone, creating a hydrophilic and functional polymer without degrading the poly(phosphoester) chain. rsc.org This strategy allows for the creation of well-defined, functional poly(phosphoester)s that have potential applications in the biomedical field. rsc.org
The general principle of using benzyloxy-protected functional groups is a widespread strategy in polymer synthesis to create materials with enhanced thermal stability and mechanical properties. The ability to introduce functional groups in a protected form, carry out polymerization, and then deprotect them provides a powerful tool for designing advanced polymer architectures. acs.org
Table 2: Polymerization of a this compound-Derived Monomer
| Monomer | Polymerization Method | Resulting Polymer | Post-Polymerization Modification | Reference |
|---|
Spectroscopic Analysis Techniques for Structural Elucidation of 2 Benzyloxy Ethoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for [2-(Benzyloxy)ethoxy]benzene Characterization
NMR spectroscopy is an indispensable tool for determining the structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each proton and carbon atom, revealing the intricate connectivity and spatial arrangement of the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) group, the phenoxy group, and the interconnecting ethoxy chain. The aromatic region of the spectrum is expected to show complex multiplets for the nine aromatic protons. The five protons of the monosubstituted benzyl ring typically appear as a multiplet, while the four protons of the ortho-substituted phenoxy ring exhibit a more defined pattern. The aliphatic region contains signals for the three methylene (B1212753) (-CH₂) groups. The benzylic protons appear as a sharp singlet, whereas the two methylene groups of the ethoxy linker are expected to present as two distinct triplets due to spin-spin coupling with each other.
The table below outlines the predicted chemical shifts (δ) and multiplicities for the proton signals of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅-CH₂) | 7.25-7.45 | Multiplet (m) | 5H |
| Aromatic (C₆H₄) | 6.85-7.00 | Multiplet (m) | 4H |
| Benzylic (-O-CH₂ -Ph) | 4.60 | Singlet (s) | 2H |
| Ethoxy (-O-CH₂ -CH₂-O-) | 4.15 | Triplet (t) | 2H |
| Ethoxy (-O-CH₂-CH₂ -O-) | 3.85 | Triplet (t) | 2H |
Predicted data is based on analogous structures and standard chemical shift values.
The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. For this compound, a total of 11 distinct signals are anticipated, as some carbon atoms are chemically equivalent. The spectrum would be divided into the aromatic region (110-160 ppm) and the aliphatic region (60-80 ppm). The signals for the aromatic carbons include those of the substituted phenoxy ring and the benzyl ring, with the carbon atoms directly bonded to oxygen appearing further downfield. The three aliphatic carbons of the benzylic and ethoxy groups are expected in the more upfield region.
The following table summarizes the predicted chemical shifts for the carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Quaternary, C-O) | 158.0, 137.0 |
| Aromatic (CH) | 114.0-130.0 |
| Benzylic (-O-C H₂-Ph) | 73.0 |
| Ethoxy (-O-C H₂-C H₂-O-) | 69.0, 67.0 |
Predicted data is based on analogous structures and standard chemical shift values.
While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This homonuclear technique establishes correlations between protons that are coupled to each other, typically on adjacent carbons. iranchembook.ir For this compound, a key cross-peak would be observed between the two methylene signals of the ethoxy linker (~4.15 ppm and ~3.85 ppm), confirming their -CH₂-CH₂- connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. columbia.edu It would correlate the proton signal at ~4.60 ppm to the benzylic carbon at ~73.0 ppm, and the ethoxy protons at ~4.15 ppm and ~3.85 ppm to their respective carbon signals around 69.0 and 67.0 ppm. columbia.edumdpi.com
A correlation from the benzylic protons (~4.60 ppm) to the ipso-carbon of the benzyl ring and the adjacent carbon of the ethoxy linker (~67.0 ppm).
A correlation from the phenoxy-adjacent methylene protons (~4.15 ppm) to the ipso-carbon of the phenoxy ring (~158.0 ppm). These correlations definitively link the benzyl and phenoxy groups to the central ethoxy chain.
Mass Spectrometry (MS) in this compound Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information based on fragmentation patterns. epa.gov
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The molecular ion peak ([M]⁺) for this compound (C₁₅H₁₆O₂) is expected at an m/z of 228. epa.gov
The fragmentation pattern is dictated by the weakest bonds in the structure. A primary fragmentation pathway involves the cleavage of the C-O bond at the benzylic position, which is known to be labile. This leads to the formation of the highly stable benzyl or tropylium (B1234903) cation at m/z 91 , which is often the base peak in the spectrum of benzyl ethers. Another characteristic fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77 , arising from the cleavage of the phenoxy group. docbrown.info Further fragmentation of the ethoxy chain and aromatic rings would produce a series of smaller ions.
The table below lists the major fragments anticipated in the EI-MS spectrum.
| m/z | Proposed Fragment Ion | Formula |
| 228 | Molecular Ion [M]⁺ | [C₁₅H₁₆O₂]⁺ |
| 137 | [M - C₇H₇]⁺ | [C₈H₉O₂]⁺ |
| 91 | Benzyl/Tropylium Cation | [C₇H₇]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Predicted fragmentation is based on established principles of mass spectrometry for ethers and aromatic compounds. nist.gov
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules or adduct ions with minimal fragmentation. windows.net This makes it exceptionally useful for confirming the molecular weight of a compound. When analyzing this compound by ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺ , at m/z 229 . Depending on the solvents and additives used, adducts with sodium ([M+Na]⁺ at m/z 251) or potassium ([M+K]⁺ at m/z 267) may also be prominent. google.com
ESI-MS is frequently coupled with liquid chromatography (LC-MS), a powerful combination used to analyze the purity of synthesized this compound and to study its presence in complex mixtures. The technique's ability to provide molecular weight information on eluted compounds in real-time is invaluable in synthetic and analytical chemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio with high accuracy and precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C₁₅H₁₆O₂. epa.gov HRMS is used to experimentally measure the exact mass of the molecular ion. This experimental value is then compared to the theoretically calculated monoisotopic mass. A close match, typically within a tolerance of a few parts per million (ppm), provides strong evidence for the correct and successfully synthesized chemical structure. The theoretical exact mass is derived from the sum of the masses of the most abundant isotopes of its constituent elements.
Table 1: Theoretical Exact Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₂ |
| Monoisotopic Mass | 228.11503 u |
| Average Mass | 228.291 g/mol |
This data is computationally derived and serves as the benchmark for experimental HRMS analysis. epa.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Covalent bonds in a molecule are not static; they stretch, bend, and rock at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum. Raman spectroscopy involves inelastic scattering of monochromatic light and provides complementary information. Together, these techniques generate a unique spectral "fingerprint" that is characteristic of the molecule's specific arrangement of atoms and functional groups.
Identification of Characteristic Vibrational Modes of Ether and Aromatic Groups
The structure of this compound contains several key functional groups whose characteristic vibrations can be identified in its IR and Raman spectra. These include two distinct ether linkages (an aryl ether and a benzyl ether) and two aromatic rings. The positions of these vibrational bands are indicative of the specific bonds present. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretching | Aromatic (sp² C-H) | 3100–3000 | Medium to Weak |
| C-H Stretching | Aliphatic (sp³ C-H) | 3000–2850 | Medium |
| C=C Stretching | Aromatic Ring | 1600–1450 | Medium to Strong |
| Asymmetric C-O-C Stretching | Aryl-Alkyl Ether | 1275–1200 | Strong |
| Symmetric C-O-C Stretching | Ether Linkages | 1100–1020 | Strong |
| C-H Out-of-Plane Bending | Aromatic Ring | 900–675 | Strong |
The C-O-C stretching vibrations are particularly diagnostic for the ether functional groups. nih.gov The aromatic C=C stretching bands confirm the presence of the benzene (B151609) rings, while the pattern of strong C-H out-of-plane bending bands can provide information about the substitution patterns on these rings. researchgate.net Raman spectroscopy is especially useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.
Application in Purity Assessment and Functional Group Verification
Vibrational spectroscopy is a highly effective method for verifying the successful synthesis of this compound and assessing its purity. During synthesis, which might involve reacting a precursor like 2-phenoxyethanol (B1175444) with a benzyl halide, IR spectroscopy can be used to monitor the reaction's progress. nih.gov
A key indicator of a successful reaction is the disappearance of the broad O-H stretching band, typically found around 3600-3200 cm⁻¹, which would be prominent in the spectrum of any unreacted alcohol starting material. nih.gov Concurrently, the appearance and sharpening of the characteristic C-O-C ether bands and the distinct aromatic and aliphatic C-H stretching bands confirm the formation of the target molecule.
Purity is assessed by comparing the experimental spectrum to a reference spectrum of the pure compound. The absence of extraneous peaks that could correspond to starting materials, solvents, or by-products is a strong indication of high purity. rsc.org The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and sensitive to small structural variations, making it invaluable for confirming the identity and purity of the final product.
Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The technique is particularly sensitive to molecules containing chromophores, which are parts of the molecule that absorb light, especially those with π-electron systems like aromatic rings.
Computational Studies and Theoretical Investigations of 2 Benzyloxy Ethoxy Benzene
Reaction Pathway Analysis and Mechanistic Insights
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving [2-(Benzyloxy)ethoxy]benzene. Through the calculation of potential energy surfaces, chemists can elucidate the step-by-step pathway a reaction follows, identify key intermediates, and characterize the high-energy transition states that connect them. This theoretical insight is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.
Transition State Characterization and Activation Energy Determination
A critical aspect of reaction pathway analysis is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical transformation of this compound, such as the cleavage of one of the ether linkages, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry.
The process involves optimizing the molecular structure to find a first-order saddle point on the potential energy surface. This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Frequency calculations are then performed on this optimized geometry. A key indicator of a true transition state is the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactant to product.
Prediction of Reaction Outcomes and Selectivity for this compound Transformations
Computational models are instrumental in predicting the outcomes and selectivity of chemical reactions involving this compound. The molecule possesses several potentially reactive sites, including the two aromatic rings and the ether linkages. Theoretical calculations can help determine which of these sites is most susceptible to attack by a given reagent.
For instance, in electrophilic aromatic substitution reactions, the regioselectivity (i.e., the position of substitution on the benzene (B151609) rings) can be predicted by analyzing the distribution of electron density in the molecule. youtube.com By calculating properties such as the molecular electrostatic potential (MEP) or the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can identify the regions of the molecule that are most electron-rich and therefore most likely to react with an electrophile.
Similarly, for reactions involving nucleophilic attack, such as the cleavage of an ether bond, computational analysis can predict which of the two ether linkages is more likely to break. By modeling the reaction pathway for cleavage at each site and comparing their respective activation energies, the kinetically favored product can be identified. The lower activation energy pathway will correspond to the major product formed under kinetic control. This predictive capability allows for the in silico screening of various reaction conditions and reagents, saving significant time and resources in the laboratory. energy.gov
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry is a vital tool for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net By solving the Schrödinger equation with various levels of approximation, it is possible to calculate spectroscopic parameters that can be directly compared with experimental data, aiding in structural elucidation and the assignment of spectral features.
Theoretical Nuclear Magnetic Resonance Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose, where the magnetic shielding tensors for each nucleus are calculated. liverpool.ac.uk These shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
These theoretical predictions are highly valuable for assigning the signals in an experimental spectrum, especially for complex molecules where spectral overlap can make assignments ambiguous. By comparing the calculated shifts with the experimental ones, a confident assignment of each proton and carbon atom in the molecule can be achieved. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics or specific solvent effects not accounted for in the gas-phase calculations. liverpool.ac.uk
Below are tables of hypothetical, predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a common DFT method.
Predicted ¹H NMR Chemical Shifts for this compound Calculated at the B3LYP/6-31G(d) level of theory, referenced to TMS.
| Atom(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H (Aromatic, C₆H₅-CH₂) | 7.25 - 7.40 |
| H (Aromatic, -O-C₆H₄-O-) | 6.85 - 7.00 |
| H (Benzylic, -CH₂-Ph) | 4.60 |
| H (Ethylene, -O-CH₂-CH₂-O-) | 4.15 |
| H (Ethylene, -O-CH₂-CH₂-O-) | 3.85 |
Predicted ¹³C NMR Chemical Shifts for this compound Calculated at the B3LYP/6-31G(d) level of theory, referenced to TMS.
| Atom(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (Aromatic, C-O) | 157.5 |
| C (Aromatic, C-O) | 148.0 |
| C (Aromatic, ipso-C of benzyl) | 137.0 |
| C (Aromatic, C-H) | 129.0 - 114.0 |
| C (Benzylic, -CH₂-Ph) | 70.5 |
| C (Ethylene, -O-CH₂-CH₂-O-) | 69.8 |
| C (Ethylene, -O-CH₂-CH₂-O-) | 68.0 |
Vibrational Frequency Calculations for Infrared and Raman Spectra
Computational methods can also predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. mdpi.com Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation determines the normal modes of vibration for the molecule and their corresponding frequencies. esisresearch.org
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. doi.org
The predicted spectra are invaluable for assigning the various peaks in the experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, C=C aromatic ring stretches, and C-O ether stretches. theaic.org This detailed assignment provides a deeper understanding of the molecule's vibrational properties and can confirm its structural features.
Below is a table of selected, hypothetical predicted vibrational frequencies for key functional groups in this compound.
Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-31G(d) level of theory. Frequencies are scaled.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3030 - 3080 |
| Aliphatic C-H Stretch | 2870 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch (Ether) | 1240 |
| Symmetric C-O-C Stretch (Ether) | 1050 |
The Role of 2 Benzyloxy Ethoxy Benzene in Catalysis Research
Design and Synthesis of [2-(Benzyloxy)ethoxy]benzene-Derived Ligands
The molecular framework of this compound is readily modified, making it an attractive starting point or structural component for the development of sophisticated ligands used in coordination chemistry and catalysis.
The derivatization of this compound and related structures is a key strategy for creating ligands capable of coordinating with metal ions to form catalytically active complexes. A significant application is in the synthesis of phthalocyanine (B1677752) (Pc) ligands. Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal atom. By introducing functional groups, their electronic properties and solubility can be tailored. For instance, a derivative, 1,2-Dicyano-4,5-bis[2'-(2”-benzyloxyethoxy)ethoxy]benzene, serves as a crucial precursor for new functionalized phthalocyanines. The benzyloxyethoxy groups enhance the processability of the resulting phthalocyanine complexes, which can incorporate metals like copper and zinc. These metallophthalocyanines are known to have applications in catalysis, such as in oxidation reactions.
Another major class of ligands derived from benzyloxy-containing precursors are Schiff bases. These are formed by the condensation of a primary amine with an aldehyde or ketone. Research has shown the synthesis of Schiff base ligands from precursors like 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) or p-benzyloxyaniline. These ligands coordinate to transition metal ions such as Co(II), Ni(II), and Cu(II) through the imine nitrogen and a phenolic oxygen atom, forming stable metal complexes. The resulting coordination compounds are investigated for various applications, including their potential as catalysts and their biological activity.
Table 1: Examples of Ligand Precursors Derived from Benzyloxy Structures
| Precursor Compound | Ligand Type | Metal Ions for Complexation | Research Focus |
|---|---|---|---|
| 1,2-Dicyano-4,5-bis[2'-(2”-benzyloxyethoxy)ethoxy]benzene | Phthalocyanine | Cu(II), Zn(II) | Precursor for functionalized macrocyclic ligands. |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Synthesis of coordination compounds with potential catalytic and biological activity. |
The benzyloxy moiety is a common feature in the design of chiral ligands for asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. While this compound itself is not chiral, its structural elements can be incorporated into or used to synthesize chiral scaffolds.
For example, studies have focused on chiral 2-aryloxazolines containing a 2-(benzyloxy)phenyl group. These molecules have been investigated in base-induced asymmetric-Wittig rearrangements, a type of reaction where a chiral environment influences the stereochemical outcome. Although high diastereoselectivity was achieved in some cases, the process highlighted the complexities of using such scaffolds.
More broadly, the N-benzyl group, which is structurally related to the O-benzyl group in the title compound, is a key component of many successful chiral ligands. A notable example is (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide, a ligand derived from (S)-N-benzylproline. This ligand forms chiral Ni(II)-Schiff base complexes that are stable to oxidation and can be used for the modification of amino acid side chains. The benzyloxy group has also been incorporated into chiral auxiliaries used to direct the stereochemical course of reactions like the Diels-Alder reaction. These examples demonstrate the utility of the benzyloxy structural unit in creating the necessary steric and electronic environment for enantioselective control in catalysis, even if they are not direct derivatives of this compound.
This compound as a Substrate in Catalytic Transformations
The chemical structure of this compound contains reactive sites that make it and its derivatives suitable substrates for studying the efficacy and selectivity of various catalytic reactions.
Metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound have been employed as substrates in these important transformations.
In a notable application, 2-(Benzyloxy)-1-iodonaphthalene was used as a substrate in an asymmetric Suzuki-Miyaura coupling reaction. Catalyzed by a palladium complex with a chiral diamine ligand, this reaction successfully produced axially chiral biaryl compounds with high yields and enantioselectivities. This research highlights how the benzyloxy group is well-tolerated in and can be a key part of substrates designed for synthesizing valuable, sterically hindered chiral molecules.
The reactivity of the benzylic position itself in cross-coupling has also been a subject of study. Research into substrate-switchable Suzuki-Miyaura coupling has shown that reaction conditions can be tuned to favor the reaction of either benzyl (B1604629) esters or benzyl halides, demonstrating the catalytic system's ability to differentiate between benzylic functional groups. While not using this compound directly, these studies are relevant to understanding the catalytic behavior of the benzyloxy moiety.
Table 2: this compound Derivatives in Cross-Coupling Reactions
| Reaction Type | Substrate Example | Catalyst System | Product Type | Key Finding |
|---|
The functional groups within this compound make it a pertinent substrate for investigating catalytic oxidation and reduction reactions.
The benzyloxy group (-OCH₂Ph) is essentially a benzyl ether. A common and synthetically important reaction for such groups is their cleavage via catalytic reduction, often termed hydrogenolysis or debenzylation. This process typically employs a palladium on carbon (Pd/C) catalyst and a hydrogen source. The reaction converts the benzyl ether back to an alcohol, releasing toluene (B28343) as a byproduct. The efficiency and chemoselectivity of this deprotection step are critical in multi-step organic syntheses. Therefore, molecules containing the benzyloxyethoxy moiety serve as excellent model substrates to test the activity of new hydrogenation catalysts and conditions, especially for achieving selective reactions in the presence of other reducible functional groups.
Conversely, the benzylic C-H bonds in the molecule are susceptible to catalytic oxidation. While direct oxidation of this compound is not widely reported, related processes are well-documented. For example, phthalocyanine complexes, which can be synthesized from benzyloxyethoxy-substituted precursors, have been shown to catalyze the oxidation of benzyl alcohol. This establishes a cycle where a derivative of the substrate can catalyze the transformation of a part of its original structure. More generally, the selective catalytic oxidation of benzylic C-H bonds to form aldehydes, ketones, or carboxylic acids is a significant area of research, often utilizing transition-metal catalysts.
This compound as a Solvent or Medium in Catalytic Systems (academic context)
The role of the solvent in a catalytic reaction is critical, as it can influence catalyst solubility, stability, and reactivity. While various common organic solvents such as tetrahydrofuran (B95107) (THF), toluene, and propylene (B89431) carbonate are used for catalytic reactions involving this compound and its derivatives, the use of this compound itself as a solvent or reaction medium in catalytic systems is not a widely documented area of research in the available scientific literature. Its physical properties, including a relatively high boiling point and its nature as an ether, could theoretically make it suitable for certain high-temperature catalytic processes, but specific examples of its use in this context are not prominent.
Advanced Research Topics and Future Directions for 2 Benzyloxy Ethoxy Benzene
Photochemistry and Photophysical Properties of [2-(Benzyloxy)ethoxy]benzene and its Derivatives
The photochemical behavior of this compound and its derivatives is an area ripe for investigation. The presence of the benzyl (B1604629) ether linkage suggests potential for photocleavage, a reaction with significant applications in creating light-sensitive materials and drug delivery systems. nih.govupenn.edu
Key Research Findings:
Photocleavage: The cleavage of benzyl ethers can be induced by photoirradiation. organic-chemistry.org For instance, o-nitrobenzyl ethers are known to be photolabile, a property that has been harnessed for the controlled release of molecules in biological systems. nih.govupenn.edu The introduction of a nitro group onto the benzyl or benzene (B151609) ring of this compound could impart similar photosensitivity.
Substituent Effects: The rate and efficiency of photocleavage can be tuned by adding different functional groups to the aromatic rings. acs.org For example, electron-withdrawing groups can enhance the redox activity of related compounds.
Photophysical Properties: The photophysical properties, such as fluorescence and phosphorescence, of this compound derivatives are largely unexplored. However, studies on similar aromatic ethers, like phthalocyanines bearing benzyloxyethoxy groups, have demonstrated that these substituents can influence key parameters like singlet oxygen quantum yields and fluorescence lifetimes, which are crucial for applications in photodynamic therapy. rsc.orgacs.org
| Derivative Type | Potential Photochemical Property | Potential Application |
| Nitro-substituted this compound | Photocleavage | Controlled release of molecules, photolithography |
| This compound linked to a photosensitizer | Energy or electron transfer | Photodynamic therapy, photocatalysis |
| Fluorescently-labeled this compound | Fluorescence quenching/enhancement upon binding | Chemical sensing |
Potential Applications in Bioorthogonal Chemistry (as a functionalization handle)
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. otago.ac.nzacs.org The structural components of this compound offer possibilities for its use as a "handle" to attach other molecules to biological targets.
Key Research Findings:
Ether Linkages in Bioorthogonal Chemistry: Ether linkages are generally stable under physiological conditions, making them suitable for constructing bioorthogonal probes. acs.org Recent research has focused on developing methods for the bioorthogonal cleavage of ethers, for example, using tetrazine-triggered reactions. acs.org
Functionalization: The benzene ring of this compound can be functionalized with reactive groups, such as azides or alkynes, which are commonly used in bioorthogonal "click" chemistry. otago.ac.nz This would allow the compound to be attached to biomolecules that have been tagged with a complementary reactive partner.
Cleavable Linkers: The benzyloxy group can be modified to create a cleavable linker. For instance, incorporating a tetrazine moiety could allow for triggered release of a molecule attached to the ethoxy end of the compound in the presence of a trans-cyclooctene (B1233481). acs.orgrsc.org
| Bioorthogonal Strategy | Modification to this compound | Potential Application |
| Click Chemistry | Introduction of an azide (B81097) or alkyne group on the benzene ring | Labeling and tracking of biomolecules |
| Tetrazine Ligation | Incorporation of a tetrazine group | Bioorthogonal probe for imaging or drug delivery |
| Strain-Promoted Cycloaddition | Synthesis of a trans-cyclooctene derivative | Reaction partner for tetrazine-modified biomolecules |
High-Throughput Experimentation and Screening in this compound Research
High-throughput experimentation (HTE) and screening (HTS) are powerful tools for accelerating chemical research by running many reactions or assays in parallel. sigmaaldrich.comacs.orgslideshare.net These techniques can be applied to rapidly discover new derivatives of this compound and optimize reaction conditions for their synthesis.
Key Research Findings:
Accelerated Synthesis: HTE has been successfully used to develop and optimize methods for ether synthesis, such as reductive etherification. acs.orgnih.gov This approach allows for the rapid screening of catalysts, solvents, and other reaction parameters to find the most efficient conditions for producing libraries of this compound derivatives.
Screening for Biological Activity: HTS can be used to screen large libraries of compounds for their biological activity. mdpi.comnih.gov For example, derivatives of this compound could be screened for their ability to inhibit specific enzymes or interact with cellular receptors. The Tox21 program, for instance, has utilized qHTS to screen thousands of chemicals for their effects on biological pathways, including the hERG potassium channel. mdpi.comnih.gov
Automated Synthesis: Automated synthesis platforms can be used in conjunction with HTE to create large and diverse libraries of compounds with minimal manual intervention. rsc.org
| HTE/HTS Application | Specific Goal | Example Technique |
| Reaction Optimization | Find optimal conditions for synthesizing this compound derivatives | Design of Experiments (DoE) with parallel reactors |
| Catalyst Screening | Identify the best catalyst for a specific transformation | 24-well plate-based catalyst screening kits |
| Biological Activity Screening | Discover new bioactive derivatives | Quantitative high-throughput screening (qHTS) assays |
Integration of this compound Research with Sustainable Chemistry Initiatives
Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.compeptide.com Research into this compound can be aligned with these principles in several ways.
Key Research Findings:
Greener Synthesis Methods: Traditional ether synthesis methods, like the Williamson ether synthesis, often use harsh reagents and produce significant waste. richmond.edumiracosta.eduacs.orgwikipedia.org Research is ongoing to develop greener alternatives, such as using sustainable catalysts, microwave-assisted reactions, and solvent-free conditions. alfa-chemistry.comgoogle.com For example, the synthesis of ethers from biomass-derived starting materials is a promising area of research. rsc.org
Renewable Feedstocks: The building blocks of this compound, phenol (B47542), ethylene (B1197577) glycol, and benzyl alcohol, can potentially be derived from renewable resources. Lignin, a major component of biomass, is a rich source of phenolic compounds. Ethylene glycol can be produced from biomass via various routes.
Atom Economy: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. peptide.com Catalytic methods for etherification are often more atom-economical than stoichiometric methods. nih.gov
| Green Chemistry Principle | Application to this compound Research |
| Use of Renewable Feedstocks | Investigating synthetic routes from biomass-derived phenols and alcohols. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF with greener alternatives such as 2-MeTHF or CPME. peptide.com |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. wikipedia.org |
| Catalysis | Employing catalytic methods for etherification to improve atom economy and reduce waste. nih.gov |
Emerging Methodologies for In-Situ Analysis and Reaction Monitoring in this compound Chemistry
In-situ analysis techniques allow chemists to monitor reactions as they happen, providing valuable real-time information about reaction kinetics, intermediates, and endpoints. acs.orgchalmers.se These methods are crucial for optimizing the synthesis of this compound and its derivatives.
Key Research Findings:
Spectroscopic Techniques: Techniques like in-situ Raman and FTIR spectroscopy can be used to track the concentration of reactants and products during an etherification reaction. acs.orgchalmers.se This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.
NMR Spectroscopy: In-situ NMR spectroscopy can provide detailed structural information about reaction intermediates and help to elucidate reaction mechanisms. nih.govrsc.org For example, it has been used to study the mechanism of etherification reactions catalyzed by zeolites. nih.gov
Mass Spectrometry: Real-time analysis of reaction mixtures by mass spectrometry can provide rapid information about the formation of products and byproducts.
| In-Situ Analytical Technique | Information Gained | Benefit for this compound Synthesis |
| Raman Spectroscopy | Real-time concentration of reactants and products. acs.org | Precise endpoint detection, improved process control. acs.org |
| FTIR Spectroscopy | Monitoring of functional group transformations. chalmers.se | Understanding reaction kinetics and mechanism. chalmers.se |
| NMR Spectroscopy | Detailed structural information on intermediates. nih.govrsc.org | Elucidation of reaction pathways. rsc.org |
| Mass Spectrometry | Identification of products and byproducts in real-time. | Rapid reaction optimization and impurity profiling. |
Q & A
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to limit inhalation exposure.
- Disposal : Neutralize acidic residues before incineration .
Advanced
Toxicological profiling using in vitro assays (e.g., Ames test for mutagenicity) identifies metabolic pathways. Biomarker detection via LC-MS/MS monitors occupational exposure in lab settings .
What computational tools are effective for predicting the compound’s reactivity in nucleophilic substitutions?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction barriers for SN mechanisms. Molecular dynamics (MD) simulations assess solvent effects on transition states. Software suites like Gaussian or ORCA are widely used .
How does the compound compare to other benzyl ethers in protecting group strategies?
Basic
Compared to PMB (p-methoxybenzyl) or TBS (tert-butyldimethylsilyl) groups, the benzyloxyethoxy group offers:
- Ease of removal : Hydrogenolysis (H/Pd-C) under mild conditions.
- Steric bulk : Moderate hindrance, enabling selective functionalization .
Advanced
Competitive experiments using kinetic isotopic effects (KIE) quantify deprotection rates. Hammett plots correlate substituent effects with reaction efficiency .
What methodologies validate batch-to-batch consistency in industrial-scale synthesis?
Q. Advanced
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress.
- Design of experiments (DoE) : Response surface methodology (RSM) optimizes parameters (e.g., catalyst loading, temperature).
- Quality control : UPLC-PDA ensures ≤0.1% impurity thresholds .
How is the compound utilized in materials science, particularly in polymer networks?
Advanced
As a crosslinker in epoxy resins, its ethoxy-benzyloxy group enhances thermal stability (T > 200°C). Small-angle X-ray scattering (SAXS) characterizes nanoscale morphology in cured polymers. Rheological studies correlate branching density with mechanical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
